molecular formula C14H18N6 B6448289 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine CAS No. 2548991-76-8

2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine

Cat. No. B6448289
CAS RN: 2548991-76-8
M. Wt: 270.33 g/mol
InChI Key: WWFJXLAUGNQGEE-UHFFFAOYSA-N
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Description

Pyrrolopyrazine derivatives, which might be structurally similar to the compound you’re interested in, are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Molecular Structure Analysis

The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .


Chemical Reactions Analysis

The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For a similar compound, [4-(6-methylpyridazin-3-yl)phenyl]methanol, the molecular weight is 200.24 .

Scientific Research Applications

Anti-Tubercular Activity

2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine: derivatives have been investigated for their anti-tubercular potential. In a study by Srinivasarao et al., novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest their potential as anti-TB agents.

Leukemia Treatment

Imatinib, a widely used therapeutic agent for leukemia, inhibits tyrosine kinases. Interestingly, 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine has been structurally characterized in the form of its piperazin-1-ium salt. While this specific compound is not directly related to leukemia treatment, understanding its structural features contributes to drug design and optimization .

Cytotoxicity Studies

A library of structurally modified 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine derivatives was screened for cytotoxic activity against various cell lines. The compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Further investigations could reveal their potential in cancer therapy .

Protein Kinase Inhibition

While not directly related to the compound, it’s worth noting that certain pyrazine derivatives exhibit kinase inhibition. For instance, a compound with a similar piperazine moiety displayed an IC50 value of 444 nM against ribosomal S6 kinase p70S6Kβ (S6K2) . Exploring the kinase inhibitory properties of 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine derivatives could be intriguing.

Benzothiazole Derivatives

In a separate study, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were designed and synthesized. Although not directly related to the compound, this work highlights the versatility of piperazine-based scaffolds in drug discovery .

properties

IUPAC Name

2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-11-3-4-13(18-17-11)19-7-9-20(10-8-19)14-12(2)15-5-6-16-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFJXLAUGNQGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine

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